N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
The compound N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide features a 1,2,4-oxadiazole core substituted with a 6-ethoxypyridin-3-yl group and a methylacetamide linker bearing a thiophen-3-yl moiety. The ethoxy and thiophene substituents likely influence its electronic properties, solubility, and binding affinity compared to similar compounds.
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-2-22-14-4-3-12(8-18-14)16-19-15(23-20-16)9-17-13(21)7-11-5-6-24-10-11/h3-6,8,10H,2,7,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUQUISKLYQGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 362.37 g/mol. The structure integrates various functional groups that contribute to its biological properties, particularly the oxadiazole and thiophene moieties.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Oxadiazole Derivatives | Antibacterial against E. coli and S. aureus | |
| Thiophene-based Compounds | Antifungal against Candida albicans |
Anticancer Properties
Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Certain derivatives have been found to halt the cell cycle in the G2/M phase, leading to reduced proliferation.
- Apoptosis Induction : Compounds targeting the mitochondrial pathway have demonstrated efficacy in promoting programmed cell death in tumor cells.
Anti-inflammatory Effects
Compounds with oxadiazole moieties are known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of similar oxadiazole derivatives against various bacterial strains. The results indicated a significant inhibition zone for compounds containing both oxadiazole and thiophene rings, suggesting potential for development as antimicrobial agents.
-
Evaluation of Anticancer Activity :
- In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) showed that compounds with similar structures induced apoptosis through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several oxadiazole- and acetamide-containing molecules reported in the literature. Key comparisons include:
Table 1: Structural and Physicochemical Comparison of Analogues
Key Observations :
- Substituent Diversity: The target compound’s 6-ethoxypyridine and thiophene groups distinguish it from analogs like 11as (chlorophenoxy) and 12a (p-tolyl). The ethoxy group may enhance metabolic stability compared to halogenated or alkyl substituents .
- Isomer Ratios : Analogues 11as , 12a , and 12b exhibit isomer ratios (2:1 to 4:1) due to restricted rotation around the acetamide bond, suggesting similar conformational dynamics in the target compound .
- Thermal Stability: Higher melting points in 4a (230–232°C) correlate with extended aromatic systems (quinoxaline), whereas oxadiazole derivatives (11as, 12a, 12b) show lower melting points, likely due to flexible alkyl/aryl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
